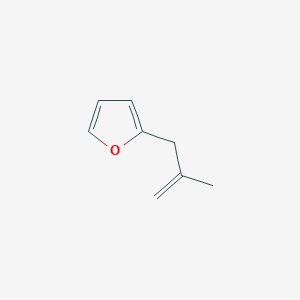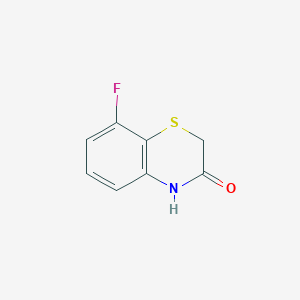
2,6-Dichloro-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
The synthesis of 2,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 5-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-methylnicotinonitrile is treated with thionyl chloride, resulting in the formation of this compound. Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2,6-Dichloro-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit certain enzymes or disrupt metabolic pathways in plants, leading to their growth inhibition or death. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2,6-Dichloro-5-methylnicotinonitrile can be compared with other similar compounds, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound has a similar structure but with the methyl group at the 4-position instead of the 5-position.
2,6-Diazido-4-methylnicotinonitrile: This derivative contains azido groups instead of chlorine atoms and is studied for its potential as a plant growth regulator.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-5(3-10)7(9)11-6(4)8/h2H,1H3 |
InChI Key |
RAKATMLJBCLIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)




![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)


